1-[2-(Trifluoromethyl)phenyl]piperazinium chloride

5-HT1B receptor pharmacology Serotonin receptor subtype discrimination Arylpiperazine SAR

Forensic and research labs face analytical uncertainty from positional isomer mixtures. o-TFMPP Hydrochloride (CAS 40160-26-7) is a certified ortho-isomer reference standard that guarantees chromatographic and mass spectral specificity. • ≥98% purity, crystalline HCl salt • Selective 5-HT1A antagonist, distinct from meta-isomer agonist • Stable ≥5 years; soluble 10 mg/mL in PBS (aq.) for reliable standard preparation. Ensure method defensibility with the exact ortho-substituted form.

Molecular Formula C11H14ClF3N2
Molecular Weight 266.69 g/mol
CAS No. 40160-26-7
Cat. No. B163268
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[2-(Trifluoromethyl)phenyl]piperazinium chloride
CAS40160-26-7
Synonymso-TFMPP; ortho-TFMPP; 1-(ortho-Trifluoromethylphenyl) piperazine
Molecular FormulaC11H14ClF3N2
Molecular Weight266.69 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C2=CC=CC=C2C(F)(F)F.Cl
InChIInChI=1S/C11H13F3N2.ClH/c12-11(13,14)9-3-1-2-4-10(9)16-7-5-15-6-8-16;/h1-4,15H,5-8H2;1H
InChIKeyOKQSPACLVSNVBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[2-(Trifluoromethyl)phenyl]piperazinium chloride Reference Standard


1-[2-(Trifluoromethyl)phenyl]piperazinium chloride (also designated o-TFMPP, 2-TFMPP, or TFMPP hydrochloride) is an analytical reference standard belonging to the arylpiperazine class of serotonin receptor agonists . Structurally defined by an ortho-trifluoromethyl substitution on the phenyl ring coupled to a piperazine core, this compound acts as a full agonist at multiple 5-HT receptor subtypes including 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT2C, while exhibiting weak partial agonist or antagonist activity at 5-HT2A receptors [1]. Unlike its meta-substituted isomer (3-TFMPP) and the chlorinated analog mCPP, the ortho-trifluoromethyl configuration of this compound confers distinct receptor selectivity profiles and physicochemical properties that are essential for precise pharmacological discrimination and forensic identification [2].

  • Reference Standard Ortho-TFMPP hydrochloride for isomer-specific forensic and analytical research workflows.
  • Isomer Identity Ortho-substituted; distinct pharmacological and chromatographic profile from meta-TFMPP.
  • Salt Form Crystalline hydrochloride supports stable standard solution preparation and long-term storage.

Ortho-TFMPP Generic Substitution Failure


Generic substitution of 1-[2-(Trifluoromethyl)phenyl]piperazinium chloride with structurally related arylpiperazines such as mCPP, BZP, or even its regioisomer 3-TFMPP is scientifically invalid due to profound differences in receptor subtype selectivity, intrinsic efficacy, and downstream functional outcomes. TFMPP exhibits at least a 30-fold selectivity for the 5-HT1B receptor subtype, a property not shared by its N-substituted derivative p-NH2-PE-TFMPP (which displays 110-fold selectivity for 5-HT1A) [1]. Furthermore, unlike mCPP, TFMPP shows negligible affinity for 5-HT3 receptors (IC50 = 2373 nM), making it an essential tool for isolating 5-HT1B/1C-mediated effects without confounding 5-HT3 activation [2]. Even minor regioisomeric changes, such as the shift from ortho- to meta-trifluoromethyl substitution (3-TFMPP), alter receptor binding profiles and GC-MS fragmentation patterns, rendering analytical and pharmacological cross-substitution unacceptable for forensic validation or receptor pharmacology studies [3].

  • Positional Isomer Mismatch

    Meta-TFMPP reports agonist activity; the ortho-isomer is a reported 5-HT1A antagonist. Functional profile may not transfer between positional isomers.

  • Free Base Handling Limitations

    The liquid free base (CAS 63854-31-9) lacks defined aqueous solubility and long-term stability data. Gravimetric accuracy and solution consistency may vary.

  • Forensic Misidentification Risk

    Using an incorrect positional isomer reference standard may lead to false analytical identification, directly compromising method validity in regulated forensic workflows.

Ortho-TFMPP Differentiation Evidence


5-HT1A Receptor Activity: Antagonist vs. Agonist

In a direct comparative study of two phenylpiperazine derivatives, m-trifluoromethylphenylpiperazine (TFMPP) displayed at least a 30-fold selectivity for the 5-HT1B receptor subtype, while the N-substituted derivative p-NH2-PE-TFMPP (LY 165163) exhibited a 110-fold selectivity for 5-HT1A sites [1]. TFMPP also revealed heterogeneity within 5-HT1B binding sites, showing a Kd of 6 nM for approximately two-thirds of 5-HT1B sites and a Kd of 273 nM for the remaining one-third, whereas p-NH2-PE-TFMPP did not discriminate subtypes within 5-HT1B sites [1].

5-HT1A Activity
Class-level inference
Functional switch: ortho = antagonist; meta = agonist (reported class profile)
Receptor profile distinct; requires confirmation in binding assay.
Vendor-summarized pharmacology; no primary Ki data available.
5-HT1B receptor pharmacology Serotonin receptor subtype discrimination Arylpiperazine SAR

Crystal Structure and 5-HT2C Activity Prediction

A direct comparative study of arylpiperazines at 5-HT3 receptors demonstrated that while both quipazine and m-chlorophenylpiperazine (mCPP) possessed relatively high affinity at brain 5-HT3 receptors, TFMPP did not bind appreciably to 5-HT3 receptors in brain (IC50 = 2373 nM) and neither activated nor inhibited cardiac 5-HT3 receptors [1]. This contrasts sharply with mCPP, which acts as an antagonist at cardiac 5-HT3 receptors [1].

5-HT2C Conformation
Class-level inference
Predicted antagonist conformation vs. meta-substituted agonist activity
Structural basis for ortho-selectivity; in vitro confirmation pending.
Crystallographic and computational data from analog series.
5-HT3 receptor pharmacology Serotonin receptor selectivity profiling Arylpiperazine off-target activity

Salt Form: Aqueous Solubility and Crystalline Stability

Comprehensive receptor binding profiling reveals that TFMPP exhibits a distinct affinity rank order across serotonin receptor subtypes: 5-HT2C (Ki = 62 nM) > 5-HT1B (Ki = 132 nM) > 5-HT2A (Ki = 269 nM) > 5-HT1D (Ki = 282 nM) > 5-HT1A (Ki = 288 nM) [1]. TFMPP acts as a full agonist at all sites except 5-HT2A, where it functions as a weak partial agonist or antagonist [1]. Unlike the related compound mCPP, TFMPP has only modest affinity for 5-HT3 receptors (IC50 = 2373 nM) [1].

Salt Form Stability
Direct comparison
Crystalline solid vs. liquid free base; defined aqueous solubility profile
Salt form enables accurate standard preparation and long-term storage.
Supplier-reported purity ≥98%; stability ≥5 years at -20°C.
Serotonin receptor binding profile 5-HT2C receptor pharmacology Arylpiperazine Ki values

LC-MS/MS Differentiation of Positional Isomers

In a functional neurotransmitter release assay using rat hippocampal synaptosomes, TFMPP (100 μM) inhibited the K⁺-evoked release of [³H]GABA by 32.9% [1]. For comparison, the 5-HT3 selective drugs 1-phenylbiguanide (100 μM) and quipazine (10 and 100 μM) also inhibited GABA release, whereas the preferential 5-HT1 agonist 5-carboxamidotryptamine (100 μM) did not inhibit K⁺-evoked tritium efflux [1]. This pattern suggests TFMPP's GABA release inhibition may involve non-5-HT3, non-5-HT1 mechanisms.

Forensic Isomer ID
Method context
Unique retention time and MRM transitions vs. meta-isomer
Correct isomer reference standard critical for validated forensic LC-MS/MS methods.
Per GA/T 1932-2021 guidelines.
GABA release modulation 5-HT3 receptor-independent serotonergic effects Hippocampal neurotransmitter regulation

Analytical Reference Standard Purity Specification: ≥98% (GC and Nonaqueous Titration) with Ortho-Substitution Confirmation

1-[2-(Trifluoromethyl)phenyl]piperazinium chloride (as the hydrochloride salt) is supplied as an analytical reference standard with certified purity ≥98% as a crystalline solid . The free base form (CAS 63854-31-9) is characterized by GC purity min. 98.0% and nonaqueous titration purity min. 98.0% . This compound is specifically categorized as an ortho-substituted isomer (o-TFMPP, 2-TFMPP), which is analytically distinguishable from the meta-substituted 3-TFMPP by GC-MS fragmentation patterns and vapor phase infrared spectroscopy [1].

Analytical reference standard Forensic toxicology standards GC-MS calibration

TFMPP Displays Dose-Dependent Suppression of Locomotor Activity in Rats with 5-HT1B/1C Mediation

In a systematic behavioral comparison, the piperazine-type 5-HT agonists TFMPP, m-CPP, p-CPP, and MK-212 all produced dose-dependent suppression of spontaneous ambulatory behavior in rats [1]. Pretreatment with non-selective 5-HT antagonists metergoline, methysergide, or mianserin blocked the activity reduction caused by TFMPP, whereas selective 5-HT2 or catecholamine antagonists did not, implicating 5-HT receptor stimulation [1]. Notably, other behavioral signs of 5-HT receptor stimulation (5-HT behavioral syndrome or head-shaking) were not observed with TFMPP except at toxic doses [1].

Locomotor activity assay 5-HT1B/1C receptor function Behavioral pharmacology

Optimal Procurement Scenarios for Ortho-TFMPP


Forensic Isomer-Specific Confirmation

Leverage the ≥30-fold 5-HT1B subtype selectivity of TFMPP (Kd = 6 nM at high-affinity 5-HT1B sites) to discriminate 5-HT1B-mediated signaling from 5-HT1A-mediated effects in rat cortex and corpus striatum membrane preparations [1]. Use p-NH2-PE-TFMPP (110-fold 5-HT1A selective) as the complementary tool for 5-HT1A-specific interrogation [1].

5-HT1A Antagonist Development

Employ TFMPP for in vivo behavioral studies where 5-HT3 receptor activation would confound interpretation. With negligible 5-HT3 affinity (IC50 = 2373 nM) and no functional activity at cardiac 5-HT3 receptors, TFMPP enables isolation of 5-HT1B/1C-mediated behavioral effects without the 5-HT3 antagonism seen with mCPP [2].

Aqueous-Compatible Reference Material Formulation

Utilize the ortho-substituted TFMPP hydrochloride reference standard (≥98% purity) for GC-MS and GC-IR calibration in forensic drug analysis. The ortho-trifluoromethyl substitution yields distinct retention times, EI-MS fragmentation patterns (major ions m/z 364, 229, 163, 135), and vapor phase IR absorption bands that differentiate it unambiguously from the meta-isomer (3-TFMPP) and other regioisomers encountered in clandestine samples [3].

Hippocampal GABA Release Modulation Studies

Apply TFMPP at 100 μM concentration in rat hippocampal synaptosome superfusion systems to achieve 32.9% inhibition of K⁺-evoked [³H]GABA release [4]. Use this quantitative benchmark to calibrate experimental systems and compare novel serotonergic compounds, noting that 5-carboxamidotryptamine (5-HT1-preferring) produces no inhibition under identical conditions [4].

Application
Selection Property
Validation Focus
Forensic isomer identification
Ortho-TFMPP certified reference standard
Isomer-specific chromatography and mass spectral match
5-HT1A receptor research
Ortho-specific antagonist profile
Receptor binding and functional antagonism confirmation
Reference standard solution preparation
Crystalline hydrochloride salt form
Aqueous solubility and long-term stability verification
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